molecular formula C22H34N2O2 B4038377 2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide

2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide

Cat. No.: B4038377
M. Wt: 358.5 g/mol
InChI Key: RDFFTNQIMZPQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C22H34N2O2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.262028332 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

  • Adamantane derivatives, including N-(1-adamantyl)acetamide, are foundational compounds in synthesizing biologically active aminoadamantanes with antimicrobial and antiviral activity. These derivatives have been used in treating influenza, herpes, and pneumonia, showcasing their importance in medicinal chemistry (Khusnutdinov et al., 2011).
  • Studies on adamantyl-substituted ureas revealed their role as inhibitors of soluble epoxide hydrolase (sEH), offering insights into their pharmacokinetic improvements and potential in reducing inflammatory pain, indicating their versatility in drug development (Rose et al., 2010).
  • Research into adamantane-containing compounds extends to their anti-proliferative and antimicrobial activities. For example, novel adamantane derivatives have shown significant activities against various human tumor cell lines and pathogens, highlighting their potential in cancer and infectious disease therapy (Al-Mutairi et al., 2019).

Biological Activities and Applications

  • Adamantane-based compounds have been explored for their antiviral activities, particularly against influenza virus A, with some derivatives showing higher potency than traditional antiviral drugs like amantadine and rimantadine. This research underscores the importance of adamantane derivatives in developing new antiviral agents (Setaki et al., 2006).
  • The discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel inhibitors illustrates another therapeutic avenue for adamantane derivatives, showing potential in treating hypertension through in vivo studies in rats (Giordanetto et al., 2011).
  • Additionally, adamantane-based ester derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, further broadening the scope of adamantane applications in therapeutic interventions (Kumar et al., 2015).

Properties

IUPAC Name

2-(1-adamantyl)-N-[[1-(cyclopropanecarbonyl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c25-20(12-22-9-16-6-17(10-22)8-18(7-16)11-22)23-13-15-2-1-5-24(14-15)21(26)19-3-4-19/h15-19H,1-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFFTNQIMZPQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)CNC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.